molecular formula C19H20N4O2 B6136043 3-{[4-(2-methoxyphenyl)-1-piperazinyl]imino}-1,3-dihydro-2H-indol-2-one

3-{[4-(2-methoxyphenyl)-1-piperazinyl]imino}-1,3-dihydro-2H-indol-2-one

Cat. No. B6136043
M. Wt: 336.4 g/mol
InChI Key: ORMAWEFBYHIWIZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-{[4-(2-methoxyphenyl)-1-piperazinyl]imino}-1,3-dihydro-2H-indol-2-one, also known as MIH, is a chemical compound with potential therapeutic applications. MIH is a synthetic compound that has been studied for its potential use in the treatment of various diseases. In

Mechanism of Action

The mechanism of action of 3-{[4-(2-methoxyphenyl)-1-piperazinyl]imino}-1,3-dihydro-2H-indol-2-one is not fully understood. However, studies have suggested that 3-{[4-(2-methoxyphenyl)-1-piperazinyl]imino}-1,3-dihydro-2H-indol-2-one may exert its therapeutic effects by interacting with various molecular targets, such as enzymes and receptors. For example, 3-{[4-(2-methoxyphenyl)-1-piperazinyl]imino}-1,3-dihydro-2H-indol-2-one has been found to inhibit the activity of acetylcholinesterase, which may lead to an increase in acetylcholine levels in the brain. 3-{[4-(2-methoxyphenyl)-1-piperazinyl]imino}-1,3-dihydro-2H-indol-2-one has also been found to interact with serotonin receptors, which may contribute to its antidepressant-like effects.
Biochemical and Physiological Effects:
3-{[4-(2-methoxyphenyl)-1-piperazinyl]imino}-1,3-dihydro-2H-indol-2-one has been found to exhibit various biochemical and physiological effects. In animal models, 3-{[4-(2-methoxyphenyl)-1-piperazinyl]imino}-1,3-dihydro-2H-indol-2-one has been found to improve cognitive function, reduce anxiety-like behavior, and exhibit antidepressant-like effects. 3-{[4-(2-methoxyphenyl)-1-piperazinyl]imino}-1,3-dihydro-2H-indol-2-one has also been found to induce apoptosis in cancer cells and inhibit the growth of tumors.

Advantages and Limitations for Lab Experiments

One advantage of using 3-{[4-(2-methoxyphenyl)-1-piperazinyl]imino}-1,3-dihydro-2H-indol-2-one in lab experiments is its synthetic nature, which allows for precise control over the concentration and purity of the compound. However, one limitation of 3-{[4-(2-methoxyphenyl)-1-piperazinyl]imino}-1,3-dihydro-2H-indol-2-one is its limited solubility in water, which may make it difficult to administer in certain experiments.

Future Directions

There are several future directions for the study of 3-{[4-(2-methoxyphenyl)-1-piperazinyl]imino}-1,3-dihydro-2H-indol-2-one. One direction is the investigation of 3-{[4-(2-methoxyphenyl)-1-piperazinyl]imino}-1,3-dihydro-2H-indol-2-one's potential therapeutic applications in other diseases, such as Parkinson's disease and schizophrenia. Another direction is the development of new synthesis methods to improve the yield and purity of 3-{[4-(2-methoxyphenyl)-1-piperazinyl]imino}-1,3-dihydro-2H-indol-2-one. Additionally, the molecular targets of 3-{[4-(2-methoxyphenyl)-1-piperazinyl]imino}-1,3-dihydro-2H-indol-2-one should be further investigated to better understand its mechanism of action.

Synthesis Methods

The synthesis of 3-{[4-(2-methoxyphenyl)-1-piperazinyl]imino}-1,3-dihydro-2H-indol-2-one involves the reaction of 4-(2-methoxyphenyl)piperazine with isatin in the presence of a catalyst. The yield of 3-{[4-(2-methoxyphenyl)-1-piperazinyl]imino}-1,3-dihydro-2H-indol-2-one can be improved by optimizing the reaction conditions, such as the reaction time, temperature, and solvent.

Scientific Research Applications

3-{[4-(2-methoxyphenyl)-1-piperazinyl]imino}-1,3-dihydro-2H-indol-2-one has been studied for its potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, and depression. 3-{[4-(2-methoxyphenyl)-1-piperazinyl]imino}-1,3-dihydro-2H-indol-2-one has been found to exhibit anti-cancer properties by inducing apoptosis in cancer cells. 3-{[4-(2-methoxyphenyl)-1-piperazinyl]imino}-1,3-dihydro-2H-indol-2-one has also been found to inhibit the activity of acetylcholinesterase, which is responsible for the breakdown of acetylcholine in the brain. This inhibition can lead to an increase in acetylcholine levels, which may improve cognitive function in Alzheimer's disease patients. In addition, 3-{[4-(2-methoxyphenyl)-1-piperazinyl]imino}-1,3-dihydro-2H-indol-2-one has been found to exhibit antidepressant-like effects in animal models.

properties

IUPAC Name

(3E)-3-[4-(2-methoxyphenyl)piperazin-1-yl]imino-1H-indol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4O2/c1-25-17-9-5-4-8-16(17)22-10-12-23(13-11-22)21-18-14-6-2-3-7-15(14)20-19(18)24/h2-9H,10-13H2,1H3,(H,20,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORMAWEFBYHIWIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2CCN(CC2)N=C3C4=CC=CC=C4NC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC=C1N2CCN(CC2)/N=C/3\C4=CC=CC=C4NC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-((4-(2-Methoxyphenyl)-1-piperazinyl)imino)-1,3-dihydro-2H-indol-2-one

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